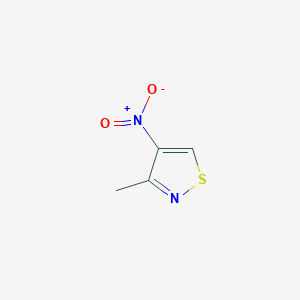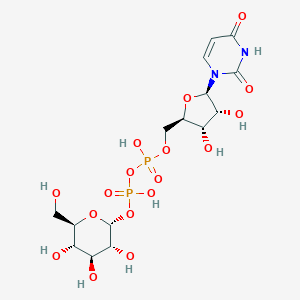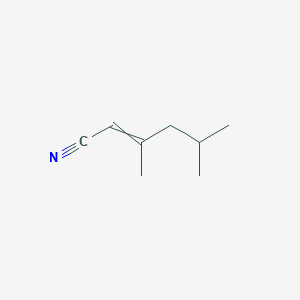
Carbodiimide
概要
説明
Carbodiimides are organic compounds characterized by the functional group RN=C=NR. They are known for their role in organic synthesis, particularly in the formation of amide bonds. The parent compound, methanediimine (HN=C=NH), has been detected in interstellar space, but on Earth, carbodiimides are exclusively synthetic . A well-known example is dicyclohexylcarbodiimide, which is widely used in peptide synthesis .
準備方法
Carbodiimides can be synthesized through several methods:
-
From Thioureas and Ureas: : A classic route involves the dehydrosulfurization of thioureas using reagents like mercuric oxide: [ (R(H)N)_2CS + HgO \rightarrow (RN)_2C + HgS + H_2O ] Dehydration of N,N’-dialkylureas can also produce carbodiimides: [ (R(H)N)_2CO \rightarrow (RN)_2C + H_2O ] Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents .
-
From Isocyanates: : Isocyanates can be converted to carbodiimides with the loss of carbon dioxide: [ 2 RN=C=O \rightarrow (RN)_2C + CO_2 ] This reaction is catalyzed by phosphine oxides and is reversible .
化学反応の分析
Carbodiimides undergo various chemical reactions:
Nucleophilic Addition: Carbodiimides react with nucleophiles in the presence of catalysts, such as acids, to form guanidines.
Hydrolysis: In the presence of water, carbodiimides can slowly hydrolyze to form ureas.
Crosslinking: Carbodiimides are used to activate carboxylic acids for direct reaction with primary amines, forming amide bonds.
Common reagents include acids for catalysis and water for hydrolysis. Major products from these reactions include guanidines and ureas .
科学的研究の応用
Carbodiimides have a wide range of applications in scientific research:
作用機序
The mechanism of action of carbodiimides involves the activation of carboxylic acids to form O-acylisourea intermediates, which then react with amines to form amides . This process is facilitated by the electrophilic nature of the carbodiimide group, which makes it susceptible to nucleophilic attack .
類似化合物との比較
Carbodiimides are similar to other dehydration agents like carbonyldiimidazole and phosphonium salts. they are unique in their ability to form zero-length crosslinks, meaning no part of their structure becomes part of the final bond between conjugated molecules . Similar compounds include:
Carbonyldiimidazole: Used for activating carboxylic acids in non-aqueous conditions.
Phosphonium Salts: Used in peptide synthesis for similar purposes.
Carbodiimides stand out due to their versatility and efficiency in both aqueous and non-aqueous environments .
特性
InChI |
InChI=1S/CH2N2/c2-1-3/h2-3H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKDCDLSJZCGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075188 | |
| Record name | Methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151-51-9 | |
| Record name | Carbodiimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanediimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














